1-Monopalmitin

Description

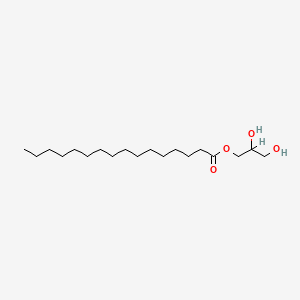

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891470 | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Palmitoyl glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |

| Record name | 1-Monopalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydroxypropyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monopalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling 1-Monopalmitin: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin, a monoacylglycerol containing palmitic acid, is a molecule of significant interest in various scientific fields, including pharmacology and drug development. Its natural occurrence in a diverse range of plant and algal species makes it a readily accessible compound with potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, alongside detailed experimental protocols for its isolation and purification. The information presented herein is intended to equip researchers with the necessary knowledge to efficiently obtain this valuable compound for further investigation.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, primarily within the plant and algal kingdoms. The concentration of this compound can vary significantly between species and even within different parts of the same organism. A summary of notable natural sources is presented in Table 1.

| Natural Source | Family/Group | Part of Organism | Quantitative Data (if available) |

| Spirulina major | Cyanobacteria | Whole organism | 27.4% of the methanol extract |

| Mougeotia nummuloides | Zygnematophyceae (Green Algae) | Whole organism | Principle active constituent |

| Neolitsea daibuensis | Lauraceae | Roots | Present |

| Perilla frutescens (Perilla) | Lamiaceae | Leaves and Seeds | Present in lipid fraction |

| Trichosanthes tricuspidata | Cucurbitaceae | - | Present |

| Momordica charantia (Bitter Melon) | Cucurbitaceae | Fruits | Present |

Table 1: Natural Sources of this compound

Isolation and Purification of this compound: A General Experimental Workflow

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, purification, and analysis. The following section outlines a detailed, generalized experimental protocol based on established lipid chemistry techniques.

Experimental Protocol

1. Sample Preparation:

-

Fresh plant or algal material should be harvested and immediately processed to minimize degradation of lipids.

-

The material is thoroughly washed with distilled water to remove any debris or contaminants.

-

For efficient extraction, the sample should be lyophilized (freeze-dried) to remove water and then ground into a fine powder.

2. Lipid Extraction (Modified Bligh-Dyer Method):

-

To 1 gram of the dried powder in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

-

Add 1.25 mL of chloroform to the mixture and vortex for another minute.

-

Add 1.25 mL of distilled water to induce phase separation and vortex for an additional minute.

-

Centrifuge the mixture at 1000 x g for 10 minutes to separate the layers. Three layers will be observed: an upper aqueous (methanol-water) layer, a lower organic (chloroform) layer containing the lipids, and a solid pellet of cell debris at the interface.

-

Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Repeat the extraction process on the remaining aqueous layer and cell debris with an additional 2 mL of chloroform to maximize the lipid yield. Combine the chloroform extracts.

-

Evaporate the chloroform from the combined extracts under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.

3. Purification by Column Chromatography:

-

Prepare a silica gel slurry by mixing silica gel (60-120 mesh) with a non-polar solvent (e.g., hexane).

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude lipid extract in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully load the dissolved extract onto the top of the silica gel bed.

-

Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation of different lipid classes by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable stain (e.g., iodine vapor or a phosphomolybdic acid spray followed by heating).

-

Combine the fractions containing this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

4. Analysis and Quantification:

-

High-Performance Liquid Chromatography (HPLC):

-

The purified sample can be analyzed by reversed-phase HPLC using a C18 column.

-

A suitable mobile phase could be a gradient of acetonitrile and water.

-

Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

-

Quantification is performed by comparing the peak area of the sample to a calibration curve generated from this compound standards of known concentrations.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For GC-MS analysis, the hydroxyl groups of this compound must be derivatized to increase its volatility. This can be achieved by silylation (e.g., using BSTFA) or acetylation.

-

The derivatized sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

The mass spectrum of the eluting peak corresponding to the derivatized this compound is compared with a reference spectrum for identification.

-

Quantification can be achieved using an internal standard method.

-

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from a natural source.

1-Monopalmitin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Monopalmitin, a monoacylglycerol with significant biological activities. The document details its chemical and physical properties, including its CAS number and molecular weight. A significant focus is placed on its role as an activator of the PI3K/Akt signaling pathway and an inhibitor of P-glycoprotein (P-gp), highlighting its potential in cancer research and drug development. Detailed experimental protocols for the analysis and functional characterization of this compound are provided, along with visual representations of key pathways and workflows to facilitate understanding and replication of methodologies.

Chemical and Physical Properties

This compound, also known as 1-palmitoyl-rac-glycerol, is a monoglyceride consisting of a glycerol backbone esterified with one molecule of palmitic acid.[][2] It is a naturally occurring compound found in various plants and algae.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 542-44-9 | [][4][5][6] |

| Molecular Formula | C₁₉H₃₈O₄ | [][3][4][5] |

| Molecular Weight | 330.5 g/mol | [][3][4][5] |

| IUPAC Name | 2,3-dihydroxypropyl hexadecanoate | [3][4] |

| Appearance | White to off-white powder or solid | [2][3] |

| Solubility | Insoluble in water; soluble in ethanol and toluene at 50 °C. | [3] |

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, particularly in the context of cancer cell biology. It has been identified as an activator of the PI3K/Akt signaling pathway and an inhibitor of the P-glycoprotein (P-gp) multidrug transporter.[4][7]

PI3K/Akt Signaling Pathway Activation

This compound has been shown to activate the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[4][7] This activation can paradoxically lead to apoptosis in certain cancer cells, such as non-small cell lung cancer (NSCLC) cells.[7] The proposed mechanism involves the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[4][7] Furthermore, this compound has been observed to suppress the expression of Inhibitor of Apoptosis Proteins (IAPs).[4][7] Interestingly, it also induces a cytoprotective autophagy, which can be inhibited to enhance the cytotoxic effects of this compound.[7]

P-glycoprotein (P-gp) Inhibition

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells.[][4] By inhibiting P-gp, this compound can increase the intracellular accumulation of co-administered chemotherapy drugs, potentially overcoming multidrug resistance.[][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound.

UHPLC-MS Analysis of this compound

This method is for the quantification of this compound in a sample.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (MS)

Chromatographic Conditions:

-

Column: Hypersil GOLD aQ C18 (100 mm × 2.1 mm, 1.9 µm particle size)[]

-

Mobile Phase A: 0.1% Formic acid in water[]

-

Mobile Phase B: Methanol[]

-

Flow Rate: 0.2 mL/min[]

-

Gradient:

-

0-2 min: 5% B[]

-

2-16 min: Increase to 100% B[]

-

16-26 min: Hold at 100% B[]

-

Mass Spectrometry Conditions:

-

Ionization Mode: To be optimized based on the instrument (e.g., Electrospray Ionization - ESI)

-

Scan Mode: To be optimized (e.g., Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM)

Cell Viability Assay

To assess the effect of this compound on cell proliferation.

Materials:

-

Lung cancer cell lines (e.g., A549, SPC-A1) and normal bronchial epithelial cells (e.g., HBE)[4]

-

96-well plates

-

Cell culture medium

-

This compound stock solution

-

WST-1 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50, 75, 100 µg/mL) for 48 hours.[4]

-

Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

To determine the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines (e.g., A549, SPC-A1)[4]

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 12.5-50 µg/mL) for 48 hours.[4]

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

P-glycoprotein (P-gp) Inhibition Assay

To evaluate the inhibitory effect of this compound on P-gp activity.

Materials:

-

Caco-2 cells (or other P-gp overexpressing cell line)[4]

-

Transwell inserts

-

P-gp substrate (e.g., Rhodamine-123 or Daunorubicin)[4]

-

This compound stock solution

-

Fluorescence plate reader or liquid scintillation counter

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

-

Pre-incubate the cell monolayers with varying concentrations of this compound (e.g., 0.1-300 µM) for a specified time (e.g., 2 hours).[4]

-

Add the P-gp substrate to the apical (donor) chamber.

-

At various time points, collect samples from the basolateral (receiver) chamber.

-

Quantify the amount of substrate transported to the basolateral chamber using a fluorescence plate reader or other appropriate method.

-

A decrease in the transport of the P-gp substrate in the presence of this compound indicates P-gp inhibition.

Quantitative Data Summary

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Result | References |

| A549 (Lung Cancer) | Cell Viability | IC₅₀ | 50.12 µg/mL | [4] |

| SPC-A1 (Lung Cancer) | Cell Viability | IC₅₀ | 58.34 µg/mL | [4] |

| H460 (Lung Cancer) | Cell Viability | IC₅₀ | 176.75 µg/mL | |

| H1299 (Lung Cancer) | Cell Viability | IC₅₀ | 165.53 µg/mL | |

| HBE (Normal Bronchial Epithelial) | Cell Viability | IC₅₀ | 161.34 µg/mL | |

| A549 & SPC-A1 | Cell Cycle Analysis | Effect | G2/M Arrest | [4] |

| A549 & SPC-A1 | Apoptosis Assay | Effect | Increased Apoptosis | [4] |

| Caco-2 | P-gp Inhibition | Effect | Increased Rhodamine-123 & Daunorubicin accumulation | [4] |

Conclusion

This compound is a promising bioactive lipid with multifaceted effects on cancer cells. Its ability to induce apoptosis through the PI3K/Akt pathway and inhibit P-gp-mediated drug efflux makes it a compound of interest for further investigation in oncology and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.

References

- 2. CAS 19670-51-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C19H38O4 | CID 14900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Monopalmitin as a potential biomarker for disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Monopalmitin (1-MP), a monoacylglycerol consisting of glycerol esterified with palmitic acid at the sn-1 position, is an endogenous lipid molecule that has garnered increasing interest as a potential biomarker for a range of pathological conditions. Emerging evidence suggests that fluctuations in this compound levels are associated with the onset and progression of various diseases, including cancer, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound as a disease biomarker, detailing its role in key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for its analysis.

This compound in Disease: A Quantitative Perspective

The utility of a biomarker is fundamentally linked to its quantifiable changes in disease states compared to healthy controls. While research into this compound is ongoing, several studies have begun to quantify its levels in various biological matrices. The following tables summarize the available quantitative data.

Table 1: this compound Levels in Cancer

| Cancer Type | Biological Matrix | Change in this compound Levels in Cancer vs. Control | Fold Change/Concentration | Reference(s) |

| Lung Adenocarcinoma | Tumor Tissue | Data currently unavailable in direct quantitative comparison. | - | [1][2][3] |

| Non-Small Cell Lung Cancer (NSCLC) | Cell Lines (A549, SPC-A1) | Treatment with this compound inhibits proliferation. | IC50 = 50-58 μg/mL | [4] |

Table 2: this compound in Metabolic Disorders

| Disease | Biological Matrix | Change in this compound Levels in Disease vs. Control | Fold Change/Concentration | Reference(s) |

| Type 2 Diabetes Mellitus | Serum/Plasma | Altered levels reported, but specific quantitative data for this compound is limited. | - | [5][6][7][8] |

Table 3: this compound in Inflammatory and Neurological Disorders

| Disease | Biological Matrix | Change in this compound Levels in Disease vs. Control | Fold Change/Concentration | Reference(s) |

| Rheumatoid Arthritis | Synovial Fluid | Data on specific this compound levels is not yet available, but overall lipid profiles are altered. | - | [9][10][11][12][13][14][15][16] |

| Alzheimer's Disease | Brain Tissue/CSF | Monoacylglycerol lipase (MAGL), which metabolizes monoacylglycerols, is a therapeutic target, suggesting a role for these lipids in the disease. | - | [14][17][18][19][20][21] |

Signaling Pathways Involving this compound

This compound is implicated in several critical cellular signaling pathways, highlighting its potential role in disease pathogenesis.

PI3K/Akt Signaling Pathway in Cancer

In non-small cell lung cancer (NSCLC), this compound has been shown to exert anti-tumor effects by activating the PI3K/Akt signaling pathway.[4] This activation leads to the induction of G2/M cell cycle arrest and caspase-dependent apoptosis.[4] The precise mechanism of how this compound activates this pathway is still under investigation, but it is hypothesized to involve the modulation of upstream signaling components that lead to the phosphorylation and activation of Akt.

References

- 1. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Association of serum omentin levels with microvascular complications of type 2 diabetes mellitus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. Palmitoylation-dependent regulation of GPX4 suppresses ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevated APE1/Ref-1 Levels of Synovial Fluids in Patients with Rheumatoid Arthritis: Reflection of Disease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring potential biomarkers for lung adenocarcinoma using LC-MS/MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dementiatoday.com [dementiatoday.com]

- 15. Synovial fluid from patients with rheumatoid arthritis modulates monocyte cell-surface phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. diglib.tugraz.at [diglib.tugraz.at]

- 19. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potential Biomarker for Alzheimer’s Disease May Also Serve as Drug Target | Technology Networks [technologynetworks.com]

- 21. sciencedaily.com [sciencedaily.com]

The Biophysical Role of 1-Monopalmitin in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoglyceride consisting of a glycerol backbone esterified to a single palmitic acid chain, is increasingly recognized for its potent biological activities, including the induction of apoptosis in cancer cells through the PI3K/Akt signaling pathway.[1] While its biochemical effects are the subject of ongoing research, the direct biophysical consequences of its integration into cellular membranes are less understood. This technical guide elucidates the fundamental principles of membrane biophysics and extrapolates the putative role of this compound in modulating membrane structure and function. By examining its molecular structure and drawing parallels with similar lipid molecules, we infer its effects on membrane fluidity, permeability, phase behavior, and the formation of lipid microdomains. This document provides researchers with a theoretical framework, key experimental protocols, and structured data to guide future investigations into the membrane-disrupting and signaling functions of this molecule.

Introduction to this compound and Membrane Biophysics

This compound (1-palmitoyl-rac-glycerol) is an amphiphilic molecule with a hydrophilic glycerol headgroup and a hydrophobic 16-carbon saturated fatty acid tail. Its structure predisposes it to interact with and integrate into the lipid bilayers that form the foundation of cellular membranes. The biophysical state of these membranes is not static; it is a dynamic environment characterized by properties such as fluidity, permeability, and lateral organization, all of which are critical for cellular processes.[2]

The key factors that govern the biophysical properties of a membrane include:

-

Temperature: Higher temperatures increase the kinetic energy of lipid molecules, leading to a transition from a tightly packed gel state to a more fluid liquid-crystalline state.[2]

-

Lipid Composition:

-

Acyl Chain Length: Longer chains exhibit stronger van der Waals interactions, increasing the melting temperature (Tm) and decreasing fluidity.[3]

-

Acyl Chain Saturation: Unsaturated fatty acids with cis-double bonds introduce kinks that disrupt packing, thereby increasing fluidity and lowering the Tm.[3][4] this compound's tail is saturated, suggesting it would favor more ordered, less fluid domains.

-

Cholesterol: This molecule acts as a bidirectional regulator of fluidity. At high temperatures, it restrains lipid movement, decreasing fluidity. At low temperatures, it disrupts tight packing, increasing fluidity.[5][6][7][8]

-

Given its saturated acyl chain, this compound is hypothesized to intercalate into lipid bilayers and influence these properties significantly.

Hypothesized Effects of this compound on Membrane Properties

While direct experimental data on this compound's broad biophysical effects are limited, we can infer its role based on its structure and studies of similar molecules like other monoglycerides and palmitoylated proteins.

Membrane Fluidity and Order

The saturated 16-carbon chain of this compound is structurally similar to the acyl chains of common membrane phospholipids. Its integration would likely increase the local order and decrease the fluidity of the membrane. The single acyl chain, compared to the dual chains of phospholipids, may create packing defects, but its saturated nature would favor interactions with other saturated lipids and cholesterol in more ordered domains. Studies on other monoglycerides have shown they can disorder the hydrophobic region of the lipid bilayer, with the effect being more pronounced for unsaturated chains.[9] Saturated monoglycerides, like 1-monostearin, have been observed to increase the rigidity of ceramide bilayers at low concentrations due to more efficient lipid packing.[10]

Membrane Permeability

Changes in membrane fluidity and packing directly impact its permeability. Generally, a more ordered and less fluid membrane is less permeable to water and small solutes.[4][5] However, the incorporation of single-chain amphiphiles like monoglycerides can also introduce transient pores or defects, potentially increasing permeability. Studies have demonstrated that monoolein (an unsaturated monoglyceride) greatly increases the permeability of liposomal membranes.[9] Saturated fatty acids, in contrast, caused a smaller increase in permeability.[9] Therefore, this compound may have a dual effect: increasing order while also potentially creating local disruptions that alter permeability.

Phase Behavior and Lipid Raft Association

The saturated chain of this compound makes it a prime candidate for preferential partitioning into liquid-ordered (Lo) phases or "lipid rafts," which are microdomains enriched in saturated lipids, sphingolipids, and cholesterol.[11] Protein palmitoylation, the attachment of a palmitic acid chain, is a well-known mechanism for targeting proteins to these rafts.[12][13] This modification enhances the affinity of proteins for ordered membrane domains.[12][14] It is plausible that free this compound behaves similarly, accumulating in raft-like domains and potentially influencing their stability and function. This localization could be a key mechanism for its biological activity, bringing it into proximity with signaling proteins that reside in these domains.

Quantitative Data on Monoglyceride-Membrane Interactions

Direct quantitative biophysical data for this compound is sparse. The following tables summarize available data from molecular dynamics simulations and experimental data on related monoglycerides to provide a comparative context.

Table 1: Thermotropic Properties of Monoglyceride-Containing Bilayers

| Lipid System | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Glycerol-1-Monopalmitate (GMP) Bilayer | Molecular Dynamics | Main phase transition temperature (Tm) | ~25 K higher than GMP for GDP | [6] |

| Dipalmitoylphosphatidylcholine (DPPC) + Sclareol | DSC | Change in Tm | Abolition of pre-transition, lowering of main phase transition | [15] |

| Dipalmitoylphosphatidylcholine (DPPC) + Cholesterol | DSC | Change in Tm | Abolition of pre-transition, lowering of main phase transition |[15] |

Note: GDP refers to Glycerol-dipalmitate. The data indicates that the addition of a second acyl chain significantly raises the transition temperature.

Table 2: Effects of Monoglycerides on Membrane Permeability and Conductance

| Mitigant (Lipid) | Membrane Model | Parameter Measured | Observation | Reference |

|---|---|---|---|---|

| Monoolein | Egg PC Liposomes | Drug Release Rate | Greatly increased permeability | [9] |

| Saturated Fatty Acids | Egg PC Liposomes | Drug Release Rate | Small increase in permeability | [9] |

| Monocaprin (MC, C10) | E. coli tBLM | Conductance Shift (ΔGm) | 420 µS (at 4x CMC) | [16] |

| Glyceryl Monolaurate (GML, C12) | E. coli tBLM | Conductance Shift (ΔGm) | 30 µS (at 4x CMC) |[16] |

Note: tBLM stands for tethered bilayer lipid membrane; CMC is the critical micelle concentration. These results suggest that shorter-chain monoglycerides cause more significant membrane disruption.

Key Experimental Protocols

Investigating the biophysical effects of this compound requires a suite of specialized techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, identifying the melting temperature (Tm) at which the membrane transitions from a gel to a fluid phase.[15][17][18]

Methodology:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving a known amount of a primary phospholipid (e.g., DPPC) and varying molar percentages of this compound in a chloroform/methanol solvent.

-

Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the Tm of the primary lipid.

-

Vortex the suspension to form multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.[19]

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm.

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the Tm and the enthalpy of the transition (ΔH).

-

Compare the thermograms of pure phospholipid vesicles with those containing this compound to assess its effect on phase transition temperature and cooperativity.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled probes within a membrane, providing a direct measure of membrane fluidity.[20][21][22][23]

Methodology:

-

Sample Preparation (Giant Unilamellar Vesicles - GUVs):

-

Prepare a lipid mixture in chloroform as for DSC, including a small amount (e.g., 0.5 mol%) of a fluorescent lipid probe (e.g., NBD-PE).

-

Create GUVs using the electroformation method. Deposit the lipid solution onto platinum or ITO-coated glass slides, evaporate the solvent, and hydrate with a non-ionic solution (e.g., sucrose) under an AC electric field.

-

-

FRAP Measurement:

-

Image the GUVs using a confocal laser scanning microscope.

-

Select a region of interest (ROI) on the equator of a GUV.

-

Acquire a few pre-bleach images at low laser intensity.

-

Photobleach the ROI with a short burst of high-intensity laser light.[22]

-

Immediately begin acquiring a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence into the bleached spot.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity in the ROI over time.

-

Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[21]

-

Compare D and Mf values for membranes with and without this compound to quantify its effect on fluidity.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure, dynamics, and orientation of lipids within a bilayer.[24][25][26]

Methodology:

-

Sample Preparation:

-

Prepare MLVs as described for DSC. For some experiments, isotopically labeled lipids (e.g., deuterium-labeled phospholipids) may be required.

-

Centrifuge the MLV suspension to form a pellet.

-

Transfer the hydrated lipid pellet to an NMR rotor.

-

-

NMR Analysis:

-

Acquire solid-state NMR spectra (e.g., ³¹P, ²H, ¹³C) under magic-angle spinning (MAS) conditions.[25]

-

³¹P NMR provides information on the phase of the lipid assembly (e.g., lamellar, hexagonal) and headgroup dynamics.

-

²H NMR of specifically deuterated lipids yields quadrupolar splittings, which are used to calculate the acyl chain order parameter (SCD), a measure of chain rigidity.

-

-

Data Analysis:

-

Analyze the chemical shifts and line shapes in the ³¹P spectra to determine the lipid phase.

-

Calculate the order parameters from the quadrupolar splittings in the ²H spectra.

-

Compare these parameters in bilayers with and without this compound to determine its effect on lipid packing and order.

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique used to visualize the surface topography of membranes, allowing for the direct observation of lipid domains and membrane defects.[27][28][29][30][31]

Methodology:

-

Sample Preparation (Supported Lipid Bilayers - SLBs):

-

Prepare small unilamellar vesicles (SUVs) by sonicating or extruding an MLV suspension.

-

Create an SLB by fusing the SUVs onto a clean, flat substrate like mica.

-

-

AFM Imaging:

-

Image the SLB in a liquid cell under buffer solution.

-

Use contact or tapping mode to scan the surface with a sharp tip mounted on a flexible cantilever.

-

The deflection of the cantilever is used to generate a topographical map of the membrane surface.

-

-

Data Analysis:

-

Analyze the AFM images to identify distinct phases (e.g., liquid-ordered and liquid-disordered domains, which differ in height).

-

Measure the size, shape, and distribution of domains.

-

Compare SLBs with and without this compound to observe if it induces phase separation or alters the structure of existing domains.

-

Signaling Pathways and Logical Relationships

This compound and the PI3K/Akt Signaling Pathway

Recent studies have shown that this compound induces apoptosis in non-small cell lung cancer cells by activating the PI3K/Akt pathway.[1] This pathway is a central regulator of cell survival, proliferation, and metabolism.[32][33][34] The activation of this pathway by this compound is a crucial aspect of its anti-cancer activity.[1]

Caption: PI3K/Akt signaling pathway activated by this compound, leading to the inhibition of apoptosis.

Experimental Workflow for Membrane Interaction Studies

The following diagram outlines a typical workflow for investigating the interaction of a molecule like this compound with model lipid membranes.

Caption: A generalized workflow for studying the biophysical effects of this compound on model membranes.

Logical Relationship: Structure to Function

This diagram illustrates the hypothesized cascade of effects stemming from the molecular structure of this compound to its ultimate influence on membrane biophysics.

Caption: Hypothesized relationship between this compound's structure and its biophysical effects on membranes.

Conclusion and Future Directions

This compound is a biologically active lipid with significant potential in pharmacology. While its effects on cellular signaling pathways are beginning to be understood, this guide posits that its primary interactions with the cell occur at the membrane level, where it directly modulates the biophysical environment. Based on its structure as a single-chain saturated amphiphile, it is likely to decrease membrane fluidity, increase lipid order, and preferentially partition into lipid raft domains. These physical changes could be the upstream mechanism that facilitates its known effects on signaling pathways.

Future research should focus on validating these hypotheses using the experimental protocols outlined herein. A systematic characterization of this compound's effect on various model membranes (e.g., with varying cholesterol content and phospholipid composition) will provide a comprehensive understanding of its role in membrane biophysics. This knowledge will be invaluable for the rational design of novel therapeutics that target membrane-dependent cellular processes.

References

- 1. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. LabXchange [labxchange.org]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of fatty acids and monoglycerides on permeability of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of monoglycerides and fatty acids on a ceramide bilayer - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01238H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Palmitoylation regulates raft affinity for the majority of integral raft proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The intracellular dynamic of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of palmitoylation on membrane protein partitioning into lipid domains in model cellular membranes [cpb.iphy.ac.cn]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 21. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 22. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. NMR spectroscopy of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Atomic Force Microscopy for Cell Membrane Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Atomic Force Microscopy of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-biostructure.com [creative-biostructure.com]

- 30. Atomic force microscopy of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. phys.libretexts.org [phys.libretexts.org]

- 32. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 33. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 34. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for 1-Monopalmitin in Cancer Cell Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin (1-Mono), a monoacylglycerol containing palmitic acid, has emerged as a molecule of interest in cancer research. Recent studies have demonstrated its potential to induce apoptosis in cancer cells, making it a candidate for further investigation as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in cancer cell apoptosis assays, including its mechanism of action, relevant protocols, and expected outcomes. The primary focus is on its effects on non-small cell lung cancer (NSCLC) cell lines.

Mechanism of Action

This compound has been shown to induce caspase-dependent apoptosis in A549 and SPC-A1 lung cancer cells. Its pro-apoptotic effects are linked to the activation of the PI3K/Akt signaling pathway. This activation, contrary to its usual pro-survival role, leads to a cascade of events culminating in programmed cell death. Additionally, this compound induces G2/M cell cycle arrest and suppresses the expression of inhibitors of apoptosis proteins (IAPs).

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | IC50 Value (µg/mL) | Treatment Duration | Assay |

| A549 | 50.12 | 48 hours | CCK8 |

| SPC-A1 | 58.30 | 48 hours | CCK8 |

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines

| Cell Line | Treatment | % of Cells in G2/M Phase | Treatment Duration |

| A549 | Control (0 µg/mL) | Baseline | 20 hours |

| A549 | 50 µg/mL this compound | Significant Increase | 20 hours |

| SPC-A1 | Control (0 µg/mL) | Baseline | 20 hours |

| SPC-A1 | 50 µg/mL this compound | Significant Increase | 20 hours |

Table 3: Apoptosis Induction by this compound in NSCLC Cell Lines

| Cell Line | Treatment | Apoptotic Cells (%) | Treatment Duration | Assay |

| A549 | 12.5 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |

| A549 | 25 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |

| A549 | 50 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |

| SPC-A1 | 12.5 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |

| SPC-A1 | 25 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |

| SPC-A1 | 50 µg/mL this compound | Concentration-dependent increase | 48 hours | Annexin V/PI Staining |

Table 4: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment (48 hours) | Change in Protein Expression |

| A549, SPC-A1 | This compound (12.5-50 µg/mL) | Increased Cleaved Caspase-3 |

| A549, SPC-A1 | This compound (12.5-50 µg/mL) | Increased Cleaved PARP |

| A549, SPC-A1 | This compound | Decreased expression of IAPs |

Experimental Protocols

Cell Viability Assay (CCK8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., A549, SPC-A1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Cell Counting Kit-8 (CCK8)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plates for the desired treatment duration (e.g., 48 hours).

-

Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Objective: To detect changes in the expression of apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Seed cells in 6-well plates and treat with this compound as required.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

-

Use a loading control like GAPDH or β-actin to normalize the protein expression levels.

Visualizations

application of 1-Monopalmitin in drug delivery systems

An Application Note on the Use of 1-Monopalmitin in Advanced Drug Delivery Systems

Introduction

This compound, also known as 1-palmitoyl-rac-glycerol, is a monoglyceride derived from the esterification of palmitic acid and glycerol. Traditionally used as an emulsifier in the food and cosmetics industries, its biocompatible and biodegradable nature has garnered significant interest in pharmaceutical sciences. As a lipid excipient, this compound plays a crucial role in the formulation of novel drug delivery systems designed to enhance the therapeutic efficacy of various active pharmaceutical ingredients (APIs). It is particularly valuable for improving the bioavailability of poorly water-soluble drugs by facilitating their solubilization and absorption. This document details the applications of this compound in drug delivery, focusing on its use in lipid-based nanoparticles, and provides standardized protocols for formulation and characterization.

Applications in Drug Delivery Systems

This compound is a key component in the fabrication of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These colloidal carriers are advantageous for their stability, controlled release capabilities, and ability to protect labile drugs from degradation.

-

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal particles with a solid lipid core matrix, typically in the size range of 10 to 1000 nm. This compound can serve as the solid lipid, forming a stable core that can encapsulate lipophilic drugs. The use of lipids like this compound, which are physiological and biodegradable, minimizes biotoxicity.

-

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that were developed to overcome the limitations of SLNs, such as limited drug loading capacity and potential drug expulsion during storage. They are composed of a blend of solid and liquid lipids (oils). The imperfect crystalline structure of the NLC lipid core, created by blending lipids like this compound with a liquid lipid, allows for higher drug loading and improved stability.

Key Mechanisms of Action for Bioavailability Enhancement

Beyond its role as a structural component, this compound actively contributes to enhancing drug bioavailability through several mechanisms:

-

Inhibition of P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter found in the intestine and other tissues that actively pumps drugs out of cells, reducing their absorption and efficacy. This compound has been shown to be an inhibitor of P-gp, thereby increasing the intracellular concentration and accumulation of co-administered drugs.

-

Enhancement of Intestinal Lymphatic Transport: For highly lipophilic drugs, the intestinal lymphatic system offers an alternative absorption pathway that bypasses the first-pass metabolism in the liver. Lipid-based formulations containing this compound can be processed by enterocytes into chylomicrons, which are then secreted into the lymphatic circulation, increasing the systemic bioavailability of the encapsulated drug.

-

Induction of Apoptosis in Cancer Cells: Research has indicated that this compound can activate the PI3K/Akt signaling pathway and induce caspase-dependent apoptosis in lung cancer cells, suggesting its potential as a pharmacoactive excipient in cancer therapy. It has been shown to induce G2/M arrest and inhibit the expression of Inhibitor of Apoptosis Proteins (IAPs).

Quantitative Data Summary

The performance of this compound-based drug delivery systems is evaluated based on several key parameters. The following tables summarize typical quantitative data reported for such systems.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Particle Size (z-average) | 40 - 800 nm | Influences stability, cellular uptake, and in vivo fate. |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution. |

| Zeta Potential | -20 to -40 mV | A sufficiently negative charge prevents particle aggregation. |

| IC50 (in A549 & SPC-A1 cells) | 50 - 58 µg/mL | Indicates cytotoxic potential against cancer cells. |

Table 2: Drug Loading and Encapsulation Efficiency

| Parameter | Formula | Typical Value Range | Significance |

|---|---|---|---|

| Drug Loading Capacity (DLC) | (Mass of drug in NPs / Total mass of NPs) x 100% | 1 - 8% | Represents the percentage of drug relative to the total carrier weight. |

| Encapsulation Efficiency (EE) | (Mass of drug in NPs / Initial mass of drug) x 100% | 50 - 95% | Measures the efficiency of the encapsulation process. An EE >50% is generally considered efficient. |

Table 3: In Vitro Drug Release Characteristics

| Parameter | Description | Observation |

|---|---|---|

| Burst Release | Initial rapid release of drug. | Often observed due to drug adsorbed on the nanoparticle surface. |

| Sustained Release | Slow, controlled release over an extended period. | Lipid matrix allows for controlled drug diffusion and/or matrix erosion. |

| Release Kinetics Model | (e.g., Higuchi, Korsmeyer-Peppas) | Describes the mechanism of drug release (e.g., diffusion, erosion). |

Visualizations: Workflows and Mechanisms

Workflow for SLN Preparation and Evaluation.

subgraph cluster_gut

Application Notes and Protocols: 1-Monopalmitin as an Emulsifier in Research Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin, also known as glyceryl-1-palmitate, is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of palmitic acid. It is a biocompatible and biodegradable surfactant widely utilized in the food, cosmetic, and pharmaceutical industries as a water-in-oil (W/O) emulsifier, stabilizer, and co-emulsifier. In research formulations, this compound is of particular interest for its ability to stabilize emulsions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).

Beyond its role as an excipient, this compound has demonstrated biological activity as an activator of the PI3K/Akt signaling pathway and an inhibitor of P-glycoprotein (P-gp). This dual functionality makes it a compelling molecule for investigation in drug delivery systems, particularly in oncology research where these pathways are often dysregulated. These application notes provide detailed protocols for the preparation and characterization of this compound-stabilized emulsions and an overview of its role in the PI3K/Akt signaling pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a white to off-white, waxy solid with a melting point of approximately 75°C. Its low Hydrophilic-Lipophilic Balance (HLB) value of 3.8 indicates its suitability for forming W/O emulsions. While insoluble in water, it can be dispersed in hot water and is soluble in organic solvents like ethanol and chloroform.

| Property | Value | Reference |

| Synonyms | Glyceryl palmitate, 1-Palmitoylglycerol | |

| Molecular Formula | C19H38O4 | |

| Molecular Weight | 330.5 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | ~75 °C | |

| HLB Value | 3.8 | |

| Solubility | Insoluble in water; soluble in ethanol, chloroform |

Experimental Protocols

Protocol 1: Preparation of a this compound Stabilized Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization

This protocol describes a method for preparing an oil-in-water nanoemulsion using this compound as the primary emulsifier. This method is suitable for the encapsulation of hydrophobic drugs.

Materials:

-

This compound

-

Oil phase (e.g., medium-chain triglycerides, soybean oil)

-

Hydrophobic API (optional)

-

Purified water

-

High-pressure homogenizer

-

Magnetic stirrer with heating plate

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Aqueous Phase: Heat the purified water to 75-80°C.

-

Preparation of the Oil Phase:

-

In a separate beaker, heat the oil phase to 75-80°C.

-

Add the desired amount of this compound to the heated oil phase and stir until completely dissolved.

-

If encapsulating a hydrophobic API, dissolve it in the oil phase at this stage.

-

-

Formation of the Coarse Emulsion:

-

Slowly add the hot aqueous phase to the hot oil phase while stirring vigorously with a magnetic stirrer for 15-20 minutes to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the coarse emulsion to the high-pressure homogenizer pre-heated to 75-80°C.

-

Homogenize the emulsion at a pressure of 50-100 MPa for 5-10 cycles. The optimal number of cycles may need to be determined empirically.

-

-

Cooling:

-

Rapidly cool the resulting nanoemulsion to room temperature in an ice bath while stirring gently.

-

-

Storage: Store the final nanoemulsion in a sealed container at 4°C.

Protocol 2: Characterization of the this compound Stabilized Nanoemulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoemulsion sample

-

Application Note: Protocol for the Preparation and Use of 1-Monopalmitin in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Monopalmitin (1-Mono), also known as glyceryl palmitate, is a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of the saturated fatty acid, palmitic acid. It is a principal active constituent in certain natural plants and has garnered interest for its potential therapeutic properties, including anti-cancer effects. Research has demonstrated that this compound can induce G2/M cell cycle arrest and caspase-dependent apoptosis in cancer cells by activating the PI3K/Akt signaling pathway. It also functions as an inhibitor of P-glycoprotein (P-gp), suggesting a role in overcoming multidrug resistance.

Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media, making proper preparation critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO) for use in cell culture applications, along with an example experimental workflow and a diagram of its known signaling pathway.

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for treating cells.

1.1 Materials and Equipment

-

This compound powder (CAS 542-44-9)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Serological pipettes and pipette tips

-

Vortex mixer

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics

-

Water bath or incubator set to 37°C (optional, for aiding dissolution)

1.2 Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol. DMSO is a common choice for preparing stock solutions for cell-based assays. A stock solution of 10 mM is a convenient starting point.

-

Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 330.5 g/mol .

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Add the required volume of cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

-

-

Sterilization & Storage: The DMSO stock solution is considered sterile. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Table 1: Preparation of this compound Stock Solutions in DMSO

| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL Stock | Volume of DMSO |

|---|---|---|---|

| 10 mM | 330.5 | 3.305 mg | 1 mL |

| 20 mM | 330.5 | 6.610 mg | 1 mL |

| 50 mM | 330.5 | 16.525 mg | 1 mL |

1.3 Preparation of Working Solutions and Cell Treatment

The concentrated DMSO stock solution must be diluted into a complete cell culture medium to achieve the final desired treatment concentration. It is crucial to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically ≤0.5%, with ≤0.1% being preferable for sensitive cell lines or long-term experiments.

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Optional): For creating a dose-response curve, it is best practice to perform serial dilutions of the stock solution in pure DMSO before diluting into the medium. This ensures that each final working concentration contains the same percentage of DMSO.

-

Final Dilution: Add the appropriate volume of the stock solution (or serially diluted stock) directly to the pre-warmed complete cell culture medium. Mix immediately by gentle pipetting or swirling. Note: Adding the cold, concentrated DMSO stock to the aqueous medium can sometimes cause precipitation. To minimize this, ensure rapid and thorough mixing.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Table 2: Example Dilutions for Working Solutions (from a 10 mM Stock)

| Desired Final Concentration (µM) | Desired Final Concentration (µg/mL) | Volume of 10 mM Stock to add per 10 mL Medium | Final DMSO Concentration (%) |

|---|---|---|---|

| 10 µM | ~3.3 µg/mL | 10 µL | 0.1% |

| 25 µM | ~8.3 µg/mL | 25 µL | 0.25% |

| 50 µM | ~16.5 µg/mL | 50 µL | 0.5% |

| 100 µM | ~33.1 µg/mL | 100 µL | 1.0%* |

| 150 µM | ~49.6 µg/mL | 150 µL | 1.5%* |

*Note: DMSO concentrations above 0.5% may induce cellular stress or toxicity. A preliminary toxicity test for the specific cell line is recommended.

Application: Workflow and Signaling Pathway

2.1 General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cultured cells. This process ensures standardization and reproducibility, which are fundamental for successful cell-based assays.

In Vitro Models for Studying the Effects of 1-Monopalmitin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin (1-Mono), a monoglyceride consisting of glycerol and the saturated fatty acid palmitic acid, is a naturally occurring compound found in various plants. Recent in vitro studies have highlighted its potential as a bioactive molecule with significant effects on cellular processes, particularly in the context of cancer biology. This document provides detailed application notes and experimental protocols for studying the effects of this compound in various in vitro models. The methodologies outlined here cover the assessment of its anticancer, anti-inflammatory, and antioxidant properties.

Application Notes

Anticancer Effects of this compound